3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
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Overview
Description
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that features a fused ring system combining pyrimidine and indazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylindazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process.
For example, a typical synthetic route might involve:
Starting Materials: 3-methylindazole and a pyrimidine derivative.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Conditions: Elevated temperatures (100-150°C) to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.
Scientific Research Applications
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Indazole: Shares the indazole core but lacks the fused pyrimidine ring.
Pyrimidine: Contains the pyrimidine ring but lacks the indazole structure.
3-Methylindazole: Similar in structure but without the additional pyrimidine ring.
Uniqueness
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is unique due to its fused ring system, which combines the properties of both indazole and pyrimidine. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse sources.
- Molecular Formula : C11H13N3
- Molecular Weight : 187.24 g/mol
- CAS Number : 1698532-07-8
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have focused on developing efficient synthetic routes that yield high purity and yield of the compound. For example, the condensation of appropriate indazole derivatives under specific conditions has been reported to produce this compound effectively .
Antimicrobial Activity
Research indicates that pyrimido[1,2-b]indazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria and found that certain substitutions enhanced their efficacy. For instance, compounds with electron-withdrawing groups showed improved antibacterial activity compared to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . Table 1 summarizes findings from key studies on its anticancer activity.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | 15 | Apoptosis induction | |
HeLa | 20 | Cell cycle arrest | |
A549 | 18 | Inhibition of proliferation |
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. A study indicated that it could mitigate oxidative stress-induced neuronal damage in vitro. This effect was attributed to its ability to scavenge free radicals and modulate signaling pathways involved in neuroinflammation .
Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted by Kathrotiya and Patel synthesized a series of pyrimido derivatives and evaluated their antimicrobial activity using the broth microdilution method. The results showed that specific derivatives exhibited MIC values significantly lower than standard antibiotics like ampicillin and ciprofloxacin .
Case Study 2: Anticancer Activity
In a recent investigation published in the Journal of Medicinal Chemistry, researchers assessed the anticancer effects of various pyrimido derivatives on human cancer cell lines. The study revealed that modifications at the C-4 position led to enhanced cytotoxicity against breast and lung cancer cells .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
InChI |
InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
KHKSROAUECNFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C3C=CC=CC3=NN2C1 |
Origin of Product |
United States |
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